molecular formula C15H10BrN3O3 B2613905 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate CAS No. 453514-93-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate

Katalognummer: B2613905
CAS-Nummer: 453514-93-7
Molekulargewicht: 360.167
InChI-Schlüssel: XYCXRBZMBVPLAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 4-oxobenzo[d][1,2,3]triazin . These types of compounds have been studied for their potential as anti-Alzheimer agents .


Chemical Reactions Analysis

Again, while specific information on this compound is lacking, related compounds have been synthesized and evaluated for their biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research efforts have led to the synthesis and detailed structural analysis of compounds closely related to "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate." For example, a study by Fun et al. (2011) delved into the synthesis of a compound with a similar structure, highlighting its crystallographic characteristics and the inclination angles between various rings within the molecule. This study illustrates the meticulous approach to understanding the molecular geometry and interactions that govern the stability and reactivity of such compounds (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Biological Evaluation and Applications

The biological evaluation of derivatives of the compound has been a focal point of research, exploring their potential applications. One study by El‐Badawi et al. (2002) synthesized novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with the 1,2,4-triazine ring, investigating their biological activity. This highlights the interest in leveraging the structural attributes of these compounds for biological and possibly therapeutic applications (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).

Antimicrobial and Anticancer Properties

Further research has identified the antimicrobial and anticancer properties of related triazinone derivatives. Studies have synthesized novel compounds exploring their potential as antimicrobial agents, demonstrating promising activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial therapies (Kaneria, Thumar, Ladva, & Vadodaria, 2016). Additionally, compounds have shown significant anticancer activities in vitro, indicating their potential utility in cancer treatment research (Saad & Moustafa, 2011).

Wirkmechanismus

Target of Action

The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the brain. By preventing the breakdown of acetylcholine, the compound enhances signal transmission, which can have various downstream effects, particularly in the context of neurodegenerative disorders like Alzheimer’s disease.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of acetylcholine levels in the brain . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to increased signal transmission in the brain.

Eigenschaften

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCXRBZMBVPLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.